molecular formula C16H11Cl2N3O4 B4040228 3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole

3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B4040228
M. Wt: 380.2 g/mol
InChI Key: OXWCXQHYICEUNT-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of dichlorophenyl and methoxy-nitrophenyl groups further enhances its reactivity and potential for diverse applications.

Scientific Research Applications

3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and signaling pathways.

    Industry: Utilized in the development of new materials with enhanced properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzyl chloride with 4-methoxy-3-nitrobenzonitrile in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote cyclization, forming the desired oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer precise control over reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency compared to traditional batch reactors. The use of microreactors also minimizes the generation of hazardous waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular signaling pathways, leading to the modulation of gene expression and protein synthesis. These actions contribute to its antimicrobial, anti-inflammatory, and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dichlorophenyl)-1,1-dimethylurea: Another dichlorophenyl derivative with herbicidal properties.

    3,4-dichlorophenyl methyl sulfone:

Uniqueness

3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O4/c1-24-14-5-3-10(8-13(14)21(22)23)16-19-15(20-25-16)7-9-2-4-11(17)12(18)6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWCXQHYICEUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole
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3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole
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3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole
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3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole
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3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole
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3-[(3,4-dichlorophenyl)methyl]-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole

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